Trimipramine-D3 Maleate

Description

Introduction to Trimipramine-D3 Maleate

Historical Development and Chemical Classification

This compound emerged as a specialized analytical tool following advancements in stable isotope labeling technologies. Trimipramine itself, a tertiary amine tricyclic antidepressant (TCA), was first synthesized in the 1960s by Rhône-Poulenc and introduced clinically for depression and insomnia. Its deuterated variant, this compound, was developed later to address challenges in accurate quantification of trimipramine in complex biological matrices.

| Parameter | Trimipramine | This compound |

|---|---|---|

| Parent Compound | Trimipramine | This compound |

| Deuterium Labeling | None | N-methyl group (3 D atoms) |

| CAS Number | 521-78-8 (maleate) | 1185245-93-5 |

| Molecular Formula | C₂₀H₂₆N₂·C₄H₄O₄ | C₂₀H₂₃D₃N₂·C₄H₄O₄ |

| Molecular Weight | 410.48 g/mol | 413.52 g/mol |

This deuterated analog maintains the core tricyclic structure of trimipramine but incorporates three deuterium atoms at the N-methyl position, enabling differentiation in mass spectrometry.

Role in Analytical Chemistry and Reference Standards

This compound functions as an internal standard in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) to quantify trimipramine in plasma, serum, urine, and forensic samples. Its applications include:

- Matrix Effect Compensation : Correcting ion suppression/enhancement caused by co-eluting substances in biological matrices.

- Isobaric Interference Mitigation : Distinguishing trimipramine from metabolites (e.g., desmethyltrimipramine) and other compounds with similar molecular weights.

- Method Validation : Ensuring precision and accuracy in pharmacokinetic studies and therapeutic drug monitoring.

Table 1: Applications of this compound in Analytical Techniques

| Application | Technique | Key Advantage |

|---|---|---|

| Quantification | LC-MS, GC-MS | Stable isotope dilution for high accuracy |

| Metabolite Profiling | High-resolution MS | Discrimination from non-deuterated species |

| Forensic Analysis | Tandem MS (MS/MS) | Reliable detection in post-mortem samples |

Structural Relationship to Parent Trimipramine Molecule

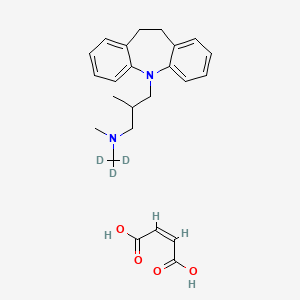

This compound shares the same tricyclic dibenzazepine core as trimipramine, with a side chain containing an N,N,2-trimethylpropan-1-amine moiety. The critical modification lies in the substitution of three hydrogen atoms with deuterium at the N-methyl group, forming a trideuteriomethyl group.

Key Structural Features :

- Core Dibenzazepine Ring : Consists of two fused benzene rings and a seven-membered azepine ring.

- Side Chain : A β-methylpropylamine chain linked to the tricyclic system, with the N-methyl group deuterated in this compound.

- Maleate Salt : Forms a stable ionic complex with maleic acid (Z-butenedioic acid), enhancing solubility and shelf life.

The deuterium substitution does not alter the molecule’s pharmacological properties but creates a distinct mass signature, enabling precise detection in analytical workflows.

Significance of Deuterium Labeling in Analytical Standards

Deuterium labeling in this compound addresses inherent challenges in analytical chemistry:

Advantages Over Non-Deuterated Standards

- Isotopic Separation : A +3 Da mass shift ensures complete resolution from trimipramine in MS, avoiding isobaric interference.

- Chemical Equivalence : Identical physicochemical properties (e.g., solubility, ionization efficiency) facilitate accurate quantification.

- Stability : Deuterium-carbon bonds resist isotopic exchange under typical experimental conditions, ensuring reliable performance.

Applications in Isotope Dilution Mass Spectrometry

This compound is employed in:

Propriétés

IUPAC Name |

(Z)-but-2-enedioic acid;3-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)-N,2-dimethyl-N-(trideuteriomethyl)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2.C4H4O4/c1-16(14-21(2)3)15-22-19-10-6-4-8-17(19)12-13-18-9-5-7-11-20(18)22;5-3(6)1-2-4(7)8/h4-11,16H,12-15H2,1-3H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDGHCKHAXOUQOS-QWPULOJDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1C2=CC=CC=C2CCC3=CC=CC=C31)CN(C)C.C(=CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(C)CC(C)CN1C2=CC=CC=C2CCC3=CC=CC=C31.C(=C\C(=O)O)\C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H30N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Trimipramine-D3 Maleate is synthesized by incorporating deuterium atoms into the trimipramine molecule. The synthesis involves the reaction of trimipramine with deuterated reagents under controlled conditions to replace specific hydrogen atoms with deuterium. The reaction typically occurs in a solvent such as methanol, and the product is purified through various chromatographic techniques .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated reactors and purification systems. The process ensures high yield and purity of the final product, which is essential for its use as a reference standard in analytical applications. The compound is often supplied in ampules containing a specific concentration of the deuterated trimipramine in methanol .

Analyse Des Réactions Chimiques

Types of Reactions

Trimipramine-D3 Maleate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various metabolites.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of different derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various metabolites and derivatives of trimipramine, which are used in further analytical and pharmacological studies .

Applications De Recherche Scientifique

Pharmacokinetic Studies

Trimipramine-D3 maleate serves as an internal standard in pharmacokinetic studies. Its deuterated nature allows for precise quantification of trimipramine levels in biological matrices such as urine, serum, or plasma through techniques like liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) . This is critical for:

- Therapeutic Drug Monitoring: Ensuring appropriate dosing and minimizing toxicity.

- Clinical Toxicology: Analyzing drug levels in cases of overdose or adverse reactions.

Research on Antidepressant Mechanisms

As a tricyclic antidepressant, this compound contributes to understanding the mechanisms of action of antidepressants. It is recognized for its ability to inhibit the reuptake of serotonin and norepinephrine, making it effective in treating major depressive disorders . Studies have shown that:

- Dopamine Activity: The compound's interaction with dopaminergic systems may enhance its efficacy against treatment-resistant depression .

- Sedative Effects: Its sedative properties are beneficial for patients with insomnia or anxiety disorders .

Clinical Applications

This compound is used in various clinical contexts due to its broad spectrum of action:

- Depression Treatment: Effective for major depressive disorders, particularly when other treatments have failed.

- Adjunctive Therapy: Used alongside other medications for conditions like chronic pain, anxiety disorders, and substance withdrawal .

Case Study 1: Treatment-Resistant Depression

A clinical trial investigated the efficacy of this compound in patients with treatment-resistant depression. The results indicated significant improvements in depressive symptoms, with a notable reduction in anhedonia—a common symptom resistant to other treatments.

Case Study 2: Chronic Pain Management

In another study focusing on chronic pain management, this compound demonstrated effectiveness as an adjunct therapy. Patients reported improved pain control and quality of life metrics when combined with standard pain management protocols.

Data Table: Summary of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Pharmacokinetics | Used as an internal standard for quantifying trimipramine levels | Enhances accuracy in therapeutic drug monitoring |

| Antidepressant Mechanisms | Investigates the inhibition of serotonin and norepinephrine reuptake | Supports efficacy against treatment-resistant cases |

| Clinical Applications | Treats depression, anxiety disorders, chronic pain | Effective as both monotherapy and adjunct therapy |

Mécanisme D'action

Trimipramine-D3 Maleate exerts its effects by inhibiting the reuptake of neurotransmitters such as norepinephrine and serotonin in the brain. This leads to increased levels of these neurotransmitters in the synaptic cleft, which helps alleviate symptoms of depression and anxiety. The compound also acts as an antagonist at histamine H1 receptors, contributing to its sedative properties .

Comparaison Avec Des Composés Similaires

Key Properties:

- Molecular Formula : C₂₄H₂₇D₃N₂O₄ (assuming three deuterium substitutions in the parent compound, Trimipramine Maleate: C₂₄H₃₀N₂O₄) .

- Molecular Weight: ~413.51 g/mol (vs. 410.51 g/mol for non-deuterated Trimipramine Maleate) .

- Purity : >98% (typical for reference standards) .

- Form: Available as a solution (0.1 mg/mL in methanol) or powder .

- Primary Use : Analytical reference standard for quantifying Trimipramine and related drugs in biological samples .

Trimipramine-D3 Maleate retains the pharmacological activity of its non-deuterated counterpart, including serotonin and norepinephrine reuptake inhibition, but its deuterium substitution reduces metabolic degradation, improving stability in analytical workflows .

Comparison with Similar Compounds

Trimipramine Maleate (Non-Deuterated)

Key Differences :

| Parameter | Trimipramine Maleate | This compound |

|---|---|---|

| Molecular Formula | C₂₄H₃₀N₂O₄ | C₂₄H₂₇D₃N₂O₄ |

| Molecular Weight | 410.51 g/mol | ~413.51 g/mol |

| Primary Application | Therapeutic (antidepressant) | Analytical (internal standard) |

| Metabolic Stability | Lower | Higher due to deuterium |

| Regulatory Status | Prescription drug | Research/analytical reagent |

Pharmacological Similarities: Both compounds inhibit serotonin (5-HT₂) and norepinephrine transporters, with Trimipramine Maleate having pKᵢ values indicative of strong receptor affinity . The deuterated form is pharmacologically inert in therapeutic contexts but critical for ensuring accuracy in drug quantification .

Other Deuterated Analogs

This compound shares functional similarities with deuterated standards like Venlafaxine-D6 Hydrochloride and Trimethoprim-d9 :

Key Insight: Deuterated compounds are indispensable in modern pharmacokinetic studies, enabling precise quantification by avoiding co-elution with endogenous molecules .

Structural and Functional Analogues

- Clomipramine Hydrochloride : A chlorinated TCA with similar reuptake inhibition but higher serotonergic activity .

- Imipramine: The prototypical TCA, lacking Trimipramine’s additional methyl group, resulting in weaker norepinephrine inhibition .

Analytical and Industrial Relevance

This compound is critical in:

- ISO-Compliant Reference Materials : Supplied by LGC Standards and Toronto Research Chemicals, ensuring compliance with ISO/IEC 17025 guidelines .

Activité Biologique

Trimipramine-D3 Maleate is a deuterated derivative of trimipramine, a tricyclic antidepressant (TCA) known for its efficacy in treating major depressive disorders. The incorporation of deuterium isotopes enhances its utility in pharmacokinetic studies and metabolic research. This article explores the biological activity of this compound, focusing on its pharmacological effects, receptor interactions, and potential therapeutic applications.

- Chemical Name : 3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-N,2-dimethyl-N-(methyl-d3)propan-1-amine

- Molecular Formula : C20H23D3N2·C4H4O4

- Molecular Weight : 413.5 g/mol

- Solubility : Soluble in solvents like dimethyl sulfoxide and methanol.

This compound primarily functions as a serotonin receptor antagonist , exhibiting selective binding to serotonin transporters (5-HT transporters). This compound has been shown to interact with various serotonin receptor subtypes, which are crucial for mood regulation and anxiety disorders. The following table summarizes its receptor interaction profile:

| Receptor Type | Binding Affinity (pKi) | Notes |

|---|---|---|

| 5-HT1A | High | Involved in anxiety and depression |

| 5-HT2A | Moderate | Associated with psychotic disorders |

| Norepinephrine Transporter | Low | Less impact compared to serotonin |

| Dopamine Transporter | Low | Minimal interaction noted |

Biological Activity

The biological activity of this compound has been evaluated through various preclinical studies. Notably, it has demonstrated significant antidepressant effects in animal models.

Case Study: Forced Swim Test

In a study involving forced swim tests on rats, this compound at a dose of 10 mg/kg significantly reduced immobility time, indicating its potential efficacy in treating depressive symptoms.

Dopaminergic and Adrenergic Interactions

Research indicates that repeated administration of trimipramine enhances the responsiveness of dopamine D2/D3 receptors and alpha1-adrenergic receptors. This suggests that this compound may modulate dopaminergic signaling pathways, which could contribute to its antidepressant effects .

Pharmacokinetic Studies

This compound serves as an internal standard in analytical chemistry for quantifying trimipramine levels in biological samples. Its deuterated structure allows for precise tracking in metabolic studies, making it invaluable for understanding the pharmacokinetics of TCAs.

Comparative Analysis with Other TCAs

The following table compares this compound with other tricyclic antidepressants regarding their key activities and unique features:

| Compound Name | Structure Type | Key Activity | Unique Features |

|---|---|---|---|

| This compound | Tricyclic | Serotonin receptor antagonist | Deuterated structure for tracking |

| Amitriptyline | Tricyclic | Serotonin/Norepinephrine reuptake inhibitor | More sedative effects; widely used |

| Clomipramine | Tricyclic | Stronger affinity for serotonin receptors | Effective for OCD treatment |

| Nortriptyline | Tricyclic | Norepinephrine reuptake inhibitor | Active metabolite of amitriptyline |

Q & A

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer : Nonlinear mixed-effects modeling (NONMEM) accounts for inter-individual variability in toxicity thresholds. Benchmark dose (BMD) analysis replaces NOAEL/LOAEL methods for continuous endpoints (e.g., organ weight changes). Survival assays (e.g., MTT) are analyzed via four-parameter logistic curves to estimate EC₅₀ values with 95% confidence intervals .

Synthesis and Quality Control

Q. What challenges arise in synthesizing this compound, and how are they mitigated?

- Methodological Answer : Deuterium incorporation at specific positions (e.g., methyl groups) requires deuterated precursors (e.g., CD₃I) in multi-step organic synthesis. Reaction monitoring via FT-IR and GC-MS ensures isotopic fidelity. Final purification via preparative HPLC with chiral columns achieves enantiomeric excess (>99%), validated by polarimetry .

Q. How is batch-to-batch consistency ensured for this compound in preclinical studies?

- Methodological Answer : Quality control (QC) protocols include:

- Purity : HPLC-UV (λ = 254 nm) with area normalization (>99%).

- Isotopic enrichment : HRMS with deuterium/protium ratio calculation.

- Residual solvents : Headspace GC-MS per ICH Q3C guidelines.

QC data are statistically analyzed using process capability indices (Cpk ≥1.33) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.